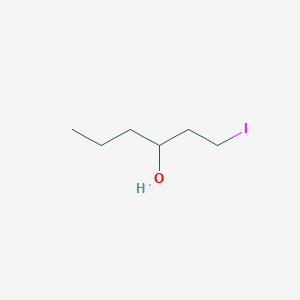

1-Iodohexan-3-OL

Description

Structure

3D Structure

Properties

CAS No. |

52418-82-3 |

|---|---|

Molecular Formula |

C6H13IO |

Molecular Weight |

228.07 g/mol |

IUPAC Name |

1-iodohexan-3-ol |

InChI |

InChI=1S/C6H13IO/c1-2-3-6(8)4-5-7/h6,8H,2-5H2,1H3 |

InChI Key |

CIMVABGOEOUEFN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCI)O |

Origin of Product |

United States |

From Alcohols:a Primary Method for Preparing Iodoalkanes, Including Iodoalkanols, Involves the Replacement of the Hydroxyl Oh Group in an Alcohol with an Iodine Atom.chemguide.co.uktoppr.comorganicmystery.comthis Can Be Achieved by Reacting the Alcohol With:

Hydrogen Iodide (HI): Hydrogen iodide, often generated in situ from a mixture of sodium or potassium iodide and concentrated phosphoric(V) acid (H₃PO₄), reacts with alcohols to yield iodoalkanes. Phosphoric(V) acid is preferred over concentrated sulfuric acid because sulfuric acid can oxidize iodide ions to iodine, reducing the yield of hydrogen iodide. chemguide.co.uk

Phosphorus Triiodide (PI₃): While less common than PCl₃ or PBr₃, phosphorus triiodide (or a mixture of red phosphorus and iodine) can also react with alcohols to form iodoalkanes. chemguide.co.uk

From Alkenes:iodoalkanes Can Also Be Synthesized Through the Hydroiodination of Alkenes, Which Involves the Direct Addition of Hydrogen Iodide Across a Double Bond.toppr.comgoogle.comthis Method is Considered Atom Economic.google.comhowever, the Low Reaction Activity of Aqueous Hydrogen Iodide and Limitations in Substrate Scope Due to Harsh Reaction Conditions Have Historically Limited Its Widespread Use.google.comrecent Advancements Include Methods That Generate Anhydrous Hydrogen Iodide in Situ Using Transition Metal Precursors and Phosphine Ligands As Catalysts.google.com

Another approach involves the treatment of an alkene with a halogen (e.g., I₂) in the presence of water to form halohydrins. wikipedia.org This electrophilic addition reaction typically proceeds with anti-addition, resulting in the halogen and hydroxyl groups being in a trans configuration. wikipedia.org

Electrochemical Methods:electrochemical Iodination Offers a Green and Sustainable Approach to Synthesizing Iodinated Compounds, Including Useful Intermediates for Pharmaceuticals.researchgate.netnih.govthis Methodology Can Involve the in Situ Generation of Iodinating Agents and Can Be Performed Under Mild, Oxidant Free Conditions, Reducing Waste and Enhancing Atom Economy.researchgate.netnih.gov

Regioselective and Stereoselective Synthesis of Iodohydrins from Alkenes

The addition of iodine and a hydroxyl group across a double bond, known as iodohydroxylation, is a primary method for synthesizing β-iodoalcohols (iodohydrins). The starting alkene's structure is crucial in determining the final product's constitution and stereochemistry. For instance, the synthesis of iodohexanol isomers typically begins with a corresponding hexene. The reaction's selectivity is governed by the mechanism of the electrophilic addition.

Electrophilic iodofunctionalization is a powerful class of reactions where an electrophilic iodine species reacts with an alkene, followed by the capture of the resulting intermediate by a nucleophile. When water serves as the nucleophile, the product is an iodohydrin.

N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination due to its ease of handling and mild reaction conditions. wikipedia.orgorganic-chemistry.org It serves as a source of an electrophilic iodine atom (I+). In the presence of water, NIS reacts with alkenes to form iodohydrins. researchgate.net The reaction is typically carried out in a solvent mixture, such as dioxane/water or acetone/water. For an unsymmetrical alkene like 1-hexene (B165129), the reaction generally proceeds with high regioselectivity. A simple, metal-free method using NIS has been established for the regioselective iodophosphoryloxylation of alkenes, highlighting its versatility. nih.gov

The general transformation using NIS for an alkene is as follows: Alkene + NIS + H₂O → Iodohydrin + Succinimide

Molecular iodine (I₂) can also be employed for iodohydrin formation, often in conjunction with an oxidant to generate a more potent electrophilic species in situ. mdpi.com A common system involves using I₂ with an oxidizing agent like Oxone or o-iodoxybenzoic acid (IBX). For example, the reduction of IBX in the presence of molecular iodine generates hypoiodous acid (HOI), which readily reacts with alkenes to yield iodohydrins with anti-stereochemistry. organic-chemistry.org

Hypervalent iodine reagents, characterized by an iodine atom in a higher-than-normal oxidation state, are effective oxidants and mediators in these transformations. organic-chemistry.orgnih.gov Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) can activate a double bond, leading to a three-membered iodonium (B1229267) intermediate that is subsequently opened by a nucleophile like water. chim.it These reagents are valued for their low toxicity and high selectivity. arkat-usa.orgprinceton.edu

A summary of common hypervalent iodine reagents is presented below.

Table 1: Selected Hypervalent Iodine Reagents in Organic Synthesis

| Reagent Name | Abbreviation | Common Applications |

|---|---|---|

| (Diacetoxyiodo)benzene | PIDA | Oxidation of alcohols, oxidative cyclizations. chim.it |

| [Hydroxy(tosyloxy)iodo]benzene | HTIB (Koser's Reagent) | Oxidation of ketones and alkynes, tosyloxylation reactions. arkat-usa.org |

| o-Iodoxybenzoic Acid | IBX | Oxidation of alcohols to aldehydes/ketones. organic-chemistry.org |

While many iodohydroxylation reactions proceed without a metal catalyst, certain metals can enhance reactivity and control selectivity. Copper salts, for instance, have been used in radical-based trifluoromethylation reactions involving iodine reagents and alkenes, showcasing the potential for metal involvement in related functionalizations. nih.gov Research into metal-catalyzed iodohydrin formation aims to develop milder reaction conditions and expand the substrate scope, although transition-metal-free methods remain more common for this specific transformation. nih.gov

The regioselectivity and stereospecificity of iodohydrin formation are explained by the reaction mechanism. The process is initiated by the electrophilic attack of I+ on the alkene's π-electron system. mdpi.com This does not typically form a discrete carbocation but rather a bridged, three-membered cyclic intermediate known as an iodonium ion . masterorganicchemistry.com This intermediate prevents carbocation rearrangements and dictates the stereochemical outcome. libretexts.orglibretexts.org

In the second step, a nucleophile (in this case, water) attacks the iodonium ion to open the ring. The attack occurs at one of the two carbon atoms of the former double bond. According to Markovnikov's rule, the nucleophile will preferentially attack the more substituted carbon atom, as it can better stabilize the partial positive charge in the transition state. masterorganicchemistry.com For the reaction of 1-hexene, water would attack at the C2 position. This regioselectivity leads to the formation of a specific isomer.

Mechanism Outline for 1-Hexene:

Formation of Iodonium Ion: The I+ electrophile reacts with 1-hexene to form a cyclic iodonium ion across C1 and C2.

Nucleophilic Attack: A water molecule attacks the more substituted carbon (C2) from the side opposite the iodonium bridge.

Deprotonation: A final proton transfer to a solvent molecule yields the neutral iodohydrin product, 2-iodohexan-1-ol .

Therefore, the direct synthesis of 1-iodo-3-hexanol via this standard electrophilic addition to a stable hexene is not feasible. Its synthesis would require alternative precursors or multi-step pathways.

The formation of iodohydrins from alkenes is a stereospecific reaction. The mechanism involving the cyclic iodonium ion dictates that the incoming nucleophile must attack from the face opposite to the iodine bridge. masterorganicchemistry.com This is referred to as anti-addition . The result is that the iodine atom and the hydroxyl group are added to opposite sides of the original double bond plane.

This stereochemical outcome is clearly observed in the reaction of cyclic alkenes. For example, the iodohydroxylation of cyclohexene (B86901) results exclusively in the formation of trans-2-iodocyclohexanol. No cis-isomer is formed, providing strong evidence for the bridged iodonium ion intermediate and the required anti-addition pathway. masterorganicchemistry.com This anti-stereospecificity is a consistent feature of halohydrin formation reactions. organic-chemistry.org

Chemo- and Regioselectivity in Olefin Functionalization

The direct functionalization of olefins, or alkenes, represents a powerful atom-economical approach to generating complex molecules. The synthesis of iodoalkanols from olefin precursors is governed by the principles of chemo- and regioselectivity, where the reaction must selectively introduce both an iodine atom and a hydroxyl group at specific positions. A key reaction in this context is iodohydroxylation.

Research into the iodohydroxylation of terminal alkenes, such as 1-hexene, has shown that the reaction proceeds via the formation of an intermediate iodonium ion. The subsequent nucleophilic attack by water determines the final regiochemistry. In many cases, including reactions promoted by hypervalent iodine reagents or systems that generate hypoiodous acid (IOH) in situ, the addition follows Markovnikov's rule. researchgate.net This dictates that the hydroxyl group (the nucleophile) adds to the more substituted carbon of the double bond, while the iodine atom (the electrophile) adds to the less substituted carbon.

For a terminal alkene like 1-hexene, this would result in the formation of 1-iodo-2-hexanol, not the desired 1-iodo-3-hexanol. The reaction is typically anti-stereospecific, meaning the iodine and hydroxyl groups add to opposite faces of the original double bond plane. researchgate.net

| Alkene Precursor | Reagents | Expected Major Product | Regiochemical Principle |

|---|---|---|---|

| 1-Hexene | I2, H2O (with oxidant like H2O2 or PhI(OAc)2) | 1-Iodo-2-hexanol | Markovnikov Addition researchgate.net |

Achieving the 1,3-substitution pattern of 1-iodo-3-hexanol through olefin functionalization would necessitate a more complex strategy, potentially involving an alternative starting material like an allylic or homoallylic alcohol, or a multi-step sequence designed to override the inherent regiochemical outcome of standard iodohydroxylation.

Alternative Synthetic Routes to 1-Iodohexan-3-OL Structures

Beyond olefin functionalization, several classical and modern synthetic routes provide access to iodoalkanols. These methods often involve the construction of the carbon skeleton or the interconversion of functional groups on a pre-formed chain.

Grignard Reactions for Carbon-Carbon Bond Formation with Iodinated Precursors

Grignard reactions are a cornerstone of organic synthesis for their reliability in forming carbon-carbon bonds. To synthesize 1-iodo-3-hexanol, a retrosynthetic analysis suggests the reaction between a three-carbon Grignard reagent and a three-carbon iodinated aldehyde. chegg.comyoutube.com Specifically, the addition of propylmagnesium bromide to 3-iodopropanal (B2808199) would furnish the target molecule after an aqueous workup to protonate the resulting alkoxide.

This approach builds the complete carbon skeleton and installs the hydroxyl group at the desired position in a single key step. The success of the reaction depends on the Grignard reagent selectively attacking the aldehyde carbonyl without significant side reactions involving the iodo-functional group.

| Grignard Reagent | Aldehyde Precursor | Solvent | Post-Reaction Step | Product |

|---|---|---|---|---|

| Propylmagnesium Bromide | 3-Iodopropanal | Anhydrous Diethyl Ether or THF | Aqueous Acid Workup (e.g., NH4Cl(aq)) | This compound |

Reductive Transformations of Ester Intermediates in Iodinated Systems

The reduction of carboxylic acid derivatives, particularly esters, is a fundamental method for preparing alcohols. In the context of iodinated systems, an ester containing an iodine atom can be reduced to the corresponding iodoalkanol. For instance, the reduction of an ester such as ethyl 5-iodopentanoate would yield 5-iodopentan-1-ol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.

Care must be taken as the C-I bond can also be susceptible to reduction under harsh conditions. However, methodologies have been developed for the efficient reduction of esters to alcohols using reagents like aminodiborane, generated in situ from iodine and ammonia (B1221849) borane, which demonstrates compatibility with and transformation of various ester substrates into alcohols with excellent yields. rsc.org This method highlights the feasibility of performing reductions on molecules that already contain halogen atoms. rsc.org

Functional Group Interconversions on Alkyl Iodides Leading to Alcohol Functionality

A highly effective strategy for synthesizing 1-iodo-3-hexanol involves the selective modification of a suitable precursor containing both hydroxyl groups. Hexane-1,3-diol serves as an ideal starting material for such a functional group interconversion. keyorganics.netnih.gov The key to this approach is the ability to differentiate between the primary (at C1) and secondary (at C3) alcohols.

A well-established method for achieving this is selective monotosylation. The primary hydroxyl group is sterically less hindered and generally more reactive towards reagents like p-toluenesulfonyl chloride (TsCl). Research has shown that using silver(I) oxide (Ag₂O) with a catalytic amount of potassium iodide (KI) can lead to the highly selective monotosylation of symmetrical diols in high yields. nih.govresearchgate.net Once the primary alcohol is converted into a good leaving group (tosylate), a subsequent Finkelstein reaction with an iodide salt, such as sodium iodide (NaI) in acetone, displaces the tosylate to furnish the final product, 1-iodo-3-hexanol.

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Selective Tosylation | Hexane-1,3-diol | TsCl, Ag2O, cat. KI | 3-Hydroxyhexyl-1-tosylate | nih.gov |

| 2. Iodination | 3-Hydroxyhexyl-1-tosylate | NaI, Acetone | This compound |

Emerging Synthetic Techniques for Iodoalkanol Production

The drive for more efficient, safer, and scalable chemical manufacturing has led to the adoption of new technologies. Flow chemistry, in particular, offers significant advantages for the synthesis of fine chemicals like iodoalkanols.

Flow Chemistry Approaches for Enhanced Reaction Control and Scalability

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch flask. youtube.com This paradigm shift offers superior control over critical reaction parameters such as temperature, pressure, and reaction time. nih.gov The high surface-area-to-volume ratio in flow reactors enables extremely efficient heat transfer, allowing for the safe execution of highly exothermic reactions, such as Grignard additions or LiAlH₄ reductions, which can be difficult to control on a large scale in batch processing. nih.gov

Furthermore, flow systems can enhance safety by allowing for the on-demand, in-situ generation of hazardous or unstable reagents, which are immediately consumed in the subsequent reaction stream. youtube.comnih.gov This minimizes the risks associated with handling and storing toxic or explosive substances.

The modular nature of flow chemistry platforms allows for the "telescoping" of multiple reaction steps into a single, uninterrupted process. nih.gov For the synthesis of 1-iodo-3-hexanol, one could envision a multi-step flow sequence:

Reactor 1: A Grignard reaction between 3-iodopropanal and propylmagnesium bromide.

Quenching Module: The stream is mixed with an aqueous solution to quench the reaction.

Extraction Module: A liquid-liquid extraction is performed in-line to separate the product.

Purification Module: The product stream is passed through a purification cartridge.

This automated approach can significantly reduce manual handling, improve reproducibility, and facilitate scaling from laboratory discovery to industrial production. thieme.de

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. numberanalytics.com Asymmetric synthesis aims to produce a specific stereoisomer of a chiral compound. numberanalytics.com This can be achieved through various strategies, including kinetic resolution and the use of chiral auxiliaries or catalysts.

Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. jocpr.com Lipases, a class of enzymes, are particularly effective biocatalysts for the kinetic resolution of racemic alcohols and their esters due to their high enantioselectivity, mild reaction conditions, and broad substrate tolerance. jocpr.commdpi.com

In a typical lipase-catalyzed kinetic resolution of a racemic alcohol like this compound, the enzyme selectively acylates one enantiomer, leaving the other enantiomer in its alcohol form. These two compounds, an ester and an alcohol, can then be separated. The enantioselectivity of this process is often high, leading to products with excellent enantiomeric excess (ee). For instance, lipase (B570770) B from Candida antarctica (often immobilized as Novozym® 435) has shown exceptional selectivity in the resolution of halohydrin acetates. researchgate.net

The table below presents data from studies on the lipase-catalyzed kinetic resolution of various halohydrins and related alcohols, demonstrating the effectiveness of this approach.

| Substrate | Lipase | Acyl Donor/Solvent | Product (ee%) | Reference(s) |

| 2,4-dichlorophenyl chlorohydrin acetate (B1210297) | Novozym® 435 | Hydrolysis | (S)-β-halohydrin (>99%) | researchgate.net |

| p-F-phenyl chlorohydrin | Lipase | Vinyl acetate | (S)-alcohol (99%) | jocpr.com |

| n-hexanyl chlorohydrin | Lipase | Vinyl acetate | (R)-acetate (99%) | jocpr.com |

| Racemic 1,2-diols | Pseudomonas cepacia Lipase (PSL-C) | Vinyl acetate / tert-butyl methyl ether | (S)-diol (up to 90%) | vanderbilt.edu |

| (rac)-1-phenylethanol | Candida antarctica Lipase B (CALB) | Various acyl donors | (R)-acetate (~100%) | mdpi.com |

| Ivabradine alcohol precursor | Pseudomonas cepacia Lipase | Hydrolysis | (S)-alcohol (92%) | mdpi.com |

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy is a powerful tool for achieving high levels of stereocontrol in asymmetric synthesis. numberanalytics.com

One relevant example is the Lewis acid-catalyzed asymmetric halohydrination of α,β-unsaturated carboxylic acid derivatives. lookchem.com In this method, a chiral auxiliary, such as Oppolzer's sultam, is attached to the starting material. The presence of the chiral auxiliary directs the addition of the halogen and hydroxyl groups across the double bond in a diastereoselective manner. lookchem.com For instance, the reaction of an N-cinnamoylbornanesultam with N-iodosuccinimide in the presence of a Lewis acid catalyst can produce the corresponding iodohydrin with good diastereoselectivity. lookchem.com This approach provides a pathway to enantiomerically enriched iodoalkanols after the removal of the chiral auxiliary.

Chiral Catalysts

Chiral catalysts function by creating a chiral environment around the reactants, influencing the reaction pathway to favor the formation of one enantiomer over the other. numberanalytics.comyoutube.com The use of catalytic amounts of a chiral molecule is a highly efficient approach to asymmetric synthesis.

In the context of synthesizing chiral iodo-compounds, chiral hypervalent iodine reagents have emerged as promising catalysts. researchgate.netresearchgate.net These organocatalysts are attractive due to their low toxicity and stability. researchgate.net They can be used in catalytic amounts along with a stoichiometric oxidant to achieve enantioselective transformations. For example, chiral iodoarenes have been developed and used as pre-catalysts for the enantioselective α-oxytosylation of ketones. researchgate.net While not a direct synthesis of an iodoalkanol, this demonstrates the principle of using a chiral iodine-based catalyst to induce asymmetry.

Another approach involves the use of chiral phase-transfer catalysts for the synthesis of axially chiral o-iodoanilides, showcasing the potential of chiral catalysis in constructing complex molecules containing iodine. nih.gov The development of chiral catalysts specifically for the asymmetric synthesis of iodoalkanols like this compound remains an active area of research.

Q & A

Basic Research Questions

Q. What critical parameters must be optimized during the synthesis of 1-Iodohexan-3-OL to ensure high yield and purity?

- Methodological Answer : Key parameters include reaction temperature (60–80°C for iodine incorporation), stoichiometric ratios (e.g., iodine:hexenol molar ratio of 1.2:1), and solvent polarity (e.g., dichloromethane for improved solubility). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from iodinated byproducts. Always confirm purity via TLC and NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Look for the hydroxyl proton (δ ~2.5 ppm, broad) and iodine-induced deshielding of adjacent carbons (C2 and C4).

- IR Spectroscopy : O-H stretch (~3200–3400 cm⁻¹) and C-I bond (~500–600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 200 (C₆H₁₃IO) and fragment ions at m/z 127 (loss of I·). Document all peaks with integration values and coupling constants .

Q. What safety protocols are mandatory when handling this compound in the laboratory?

- Methodological Answer : Use flame-resistant lab coats, nitrile gloves, and safety goggles to mitigate flammability (flash point ~75°C) and severe eye irritation risks. Conduct reactions in a fume hood to avoid vapor inhalation. Store in amber glass bottles under inert gas (N₂/Ar) to prevent iodine liberation .

Advanced Research Questions

Q. How can contradictory data on the reaction kinetics of this compound-derived intermediates be systematically resolved?

- Methodological Answer : Employ a three-step validation:

Replicate experiments under controlled conditions (temperature, solvent purity).

Cross-validate using alternative techniques (e.g., calorimetry for exothermicity vs. GC-MS for intermediate tracking).

Apply multivariate statistical analysis to identify outliers or confounding variables (e.g., trace moisture accelerating hydrolysis) .

Q. What computational strategies (e.g., DFT, MD) best predict the solvent-dependent stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-I and O-H bonds in polar (water) vs. non-polar (hexane) solvents.

- Molecular Dynamics (MD) : Simulate solvation shells to assess steric hindrance effects on degradation pathways. Validate predictions with accelerated aging experiments (40–60°C, 14 days) .

Q. How should decomposition pathways of this compound under oxidative vs. inert conditions be experimentally differentiated?

- Methodological Answer :

- Oxidative Conditions : Use O₂-rich environments (e.g., autoclave at 2 bar O₂) and monitor iodine release via iodometric titration.

- Inert Conditions : Conduct pyrolysis-GC-MS under N₂ to identify thermal degradation products (e.g., hexenes, HI gas).

- Control Experiments : Include radical scavengers (e.g., BHT) to isolate radical vs. ionic mechanisms .

Data Contradiction Analysis Framework

Key Methodological Takeaways

- Synthesis : Prioritize inert atmospheres and stoichiometric precision to minimize polyiodination .

- Characterization : Combine NMR, IR, and MS for structural elucidation; report all anomalous peaks .

- Safety : Adopt tiered risk mitigation (PPE, ventilation, emergency protocols) for iodinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.